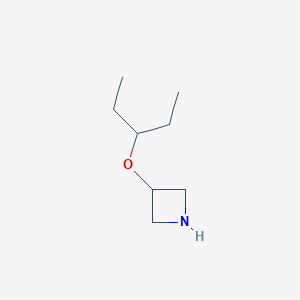
14-Chlorotetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Chlorotetradecanoic acid is a chlorinated fatty acid with the molecular formula C15H29ClO2 It is a derivative of tetradecanoic acid, where a chlorine atom is substituted at the 14th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
14-Chlorotetradecanoic acid can be synthesized through the chlorination of tetradecanoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 14th carbon position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where tetradecanoic acid is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
14-Chlorotetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chlorine atom can be reduced to form tetradecanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Tetradecanoic acid.
Substitution: Various substituted tetradecanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
14-Chlorotetradecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 14-Chlorotetradecanoic acid involves its interaction with cellular membranes and enzymes. The chlorine atom can influence the compound’s reactivity and interaction with biological targets. It may affect lipid metabolism and signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecanoic acid: The non-chlorinated parent compound.
12-Methyltetradecanoic acid: A methyl-substituted derivative.
14-Bromotetradecanoic acid: A brominated analog.
Uniqueness
14-Chlorotetradecanoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This substitution can alter the compound’s reactivity, making it useful for specific applications that other similar compounds may not be suitable for.
Eigenschaften
Molekularformel |
C14H27ClO2 |
|---|---|
Molekulargewicht |
262.81 g/mol |
IUPAC-Name |
14-chlorotetradecanoic acid |
InChI |
InChI=1S/C14H27ClO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17) |
InChI-Schlüssel |
HWFYSYQYVSMXMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCC(=O)O)CCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


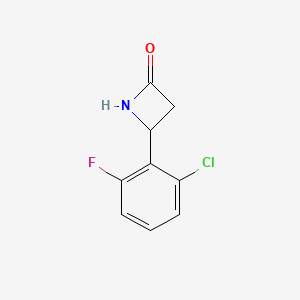


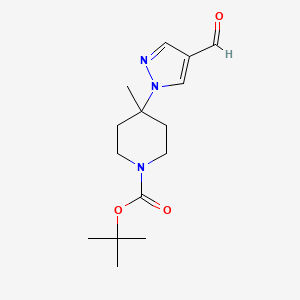

![2-(Ethoxymethylidene)spiro[4.5]decan-1-one](/img/structure/B13326435.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)
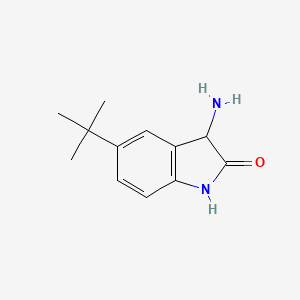
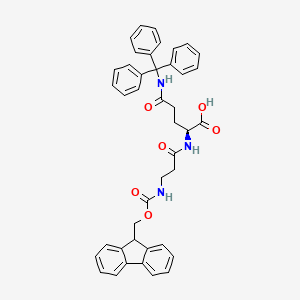

![1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13326463.png)
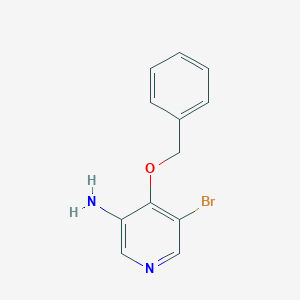
![8-Fluoro-2-methyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13326482.png)
